molecular formula C10H6BrFO2S B2610145 Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate CAS No. 1404119-48-7

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate

Cat. No.: B2610145
CAS No.: 1404119-48-7
M. Wt: 289.12
InChI Key: XGPFXUVKYZDMMP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with bromine (Br) at position 6, fluorine (F) at position 5, and a methyl ester group (-COOCH₃) at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the sulfur atom in the benzothiophene ring and the electron-withdrawing substituents (Br and F). Its structural analogs often serve as intermediates in synthesizing pharmaceuticals, agrochemicals, or organic semiconductors.

Properties

IUPAC Name

methyl 6-bromo-5-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFXUVKYZDMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives followed by esterification. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can yield carboxylic acids .

Scientific Research Applications

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Core Heterocycle Comparison: Benzothiophene vs. Benzofuran

  • Benzothiophene Core (Target Compound) : The sulfur atom in benzothiophene enhances aromaticity and electron delocalization compared to benzofuran. Sulfur’s lower electronegativity relative to oxygen results in a less polarized ring system, influencing reactivity in cross-coupling reactions and binding interactions in biological systems .
  • This can affect solubility and metabolic stability in drug design .

Substituent Effects

Table 1: Substituent Comparison of Key Analogs
Compound Name Core Structure Position 6 Position 5 Position 2/3 Ester Group Reference
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate Benzothiophene Br F Methyl (-COOCH₃) N/A
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate Benzofuran Br (4-Methylbenzyl)oxy Ethyl (-COOC₂H₅)
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Benzofuran Br 4-Fluorophenyl-2-oxoethoxy Ethyl (-COOC₂H₅)
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate Benzofuran Br (2-Bromophenyl)methoxy Ethyl (-COOC₂H₅)
Key Observations:
  • Position 5 Substituents: The fluorine in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity. The 4-fluorophenyl-2-oxoethoxy group in one analog () combines fluorine’s electronic effects with a ketone-containing side chain, enabling diverse reactivity (e.g., nucleophilic additions) .
  • Ester Groups :
    • Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (analogs), which may influence pharmacokinetics in drug candidates.

Electronic and Steric Implications

  • Electron-Withdrawing Effects : The Br/F substituents in the target compound create a highly electron-deficient aromatic system, favoring reactions such as Suzuki-Miyaura coupling. Analogs with electron-donating alkoxy groups (e.g., benzyloxy) exhibit reduced electrophilicity .
  • Steric Bulk : Bulky substituents at position 5 (e.g., 2-bromophenylmethoxy) in analogs may hinder access to the reactive benzofuran core, whereas the compact fluorine in the target compound minimizes steric interference .

Biological Activity

Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzothiophene core with bromine and fluorine substituents, which may enhance its biological properties. The presence of these halogens can influence the compound's lipophilicity, reactivity, and interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₆BrFNO₂S
Molecular Weight292.11 g/mol
CAS Number1404119-48-7
Melting PointNot specified

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within the cell. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammatory markers in cellular models, suggesting it could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : A study conducted on human breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups, highlighting its anti-inflammatory potential .
  • Neuroprotection : Research involving neuronal cells exposed to oxidative stress revealed that treatment with this compound resulted in decreased apoptosis rates and improved cell viability .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveIncreased neuronal survival under stress

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